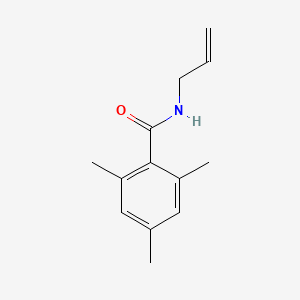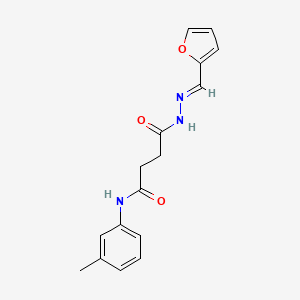![molecular formula C18H17ClN2O4 B11691376 N'-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B11691376.png)
N'-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a benzodioxole ring, a chloro substituent, and a hydrazide functional group, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 2-(2,4-dimethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N’-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(Z)-(6-Bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide
- N’-[(E)-(6-Chloro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Uniqueness
N’-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide stands out due to its specific combination of functional groups and molecular structure, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C18H17ClN2O4 |
|---|---|
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
N-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H17ClN2O4/c1-11-3-4-15(12(2)5-11)23-9-18(22)21-20-8-13-6-16-17(7-14(13)19)25-10-24-16/h3-8H,9-10H2,1-2H3,(H,21,22)/b20-8- |
Clave InChI |
KSOWIMVGWPAEDB-ZBKNUEDVSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)OCC(=O)N/N=C\C2=CC3=C(C=C2Cl)OCO3)C |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC3=C(C=C2Cl)OCO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(dipropylamino)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11691297.png)

![(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11691308.png)
![5(4H)-oxazolone, 4-[[4-(acetyloxy)-3-iodo-5-methoxyphenyl]methylene]-2-(4-bromophenyl)-, (4Z)-](/img/structure/B11691312.png)
![5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B11691316.png)
![2,5-dichloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11691334.png)
![(5Z)-1-(4-methylphenyl)-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691338.png)
![N-[(2E,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11691339.png)
![N'-[(E)-9-anthrylmethylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11691358.png)
![1-[2-Imino-3-(4-methyl-benzyl)-2,3-dihydro-benzoimidazol-1-yl]-3-phenoxy-propan-2-ol](/img/structure/B11691378.png)
![(2E)-2-(4-bromobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B11691383.png)

![(3E)-3-[(2-ethoxyphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B11691388.png)

